N-{2-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]ethyl}pyridine-3-carboxamide
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Overview
Description
N-{2-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]ethyl}pyridine-3-carboxamide is a complex organic compound that features a benzimidazole ring fused with a pyridine carboxamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]ethyl}pyridine-3-carboxamide typically involves the following steps:
Formation of the Benzimidazole Ring: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Coupling with Pyridine Carboxamide: The alkylated benzimidazole is coupled with pyridine-3-carboxylic acid or its derivatives using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and real-time monitoring systems ensures consistent reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the pyridine ring, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products
Oxidation: Formation of benzimidazole N-oxides.
Reduction: Formation of amines from nitro groups.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
N-{2-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]ethyl}pyridine-3-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Materials Science: It is explored for its potential use in organic electronics and as a building block for functional materials.
Mechanism of Action
The mechanism of action of N-{2-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]ethyl}pyridine-3-carboxamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
- N-{2-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]ethyl}pyridine-2-carboxamide
- N-{2-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]ethyl}pyridine-4-carboxamide
- N-{2-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]ethyl}pyridine-3-sulfonamide
Uniqueness
N-{2-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]ethyl}pyridine-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to selectively inhibit certain enzymes makes it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C19H22N4O |
---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
N-[2-[1-(2-methylpropyl)benzimidazol-2-yl]ethyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C19H22N4O/c1-14(2)13-23-17-8-4-3-7-16(17)22-18(23)9-11-21-19(24)15-6-5-10-20-12-15/h3-8,10,12,14H,9,11,13H2,1-2H3,(H,21,24) |
InChI Key |
UJIFRABBZOEXIT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C2=CC=CC=C2N=C1CCNC(=O)C3=CN=CC=C3 |
Origin of Product |
United States |
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